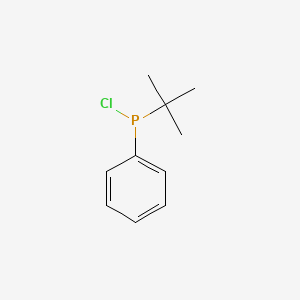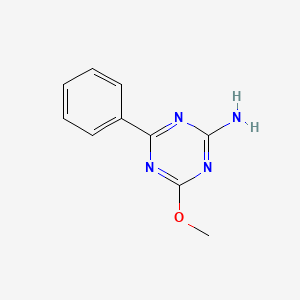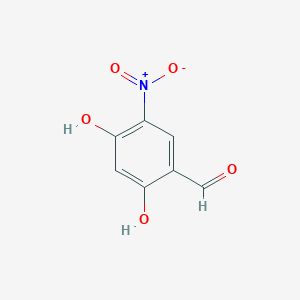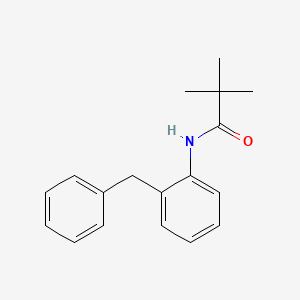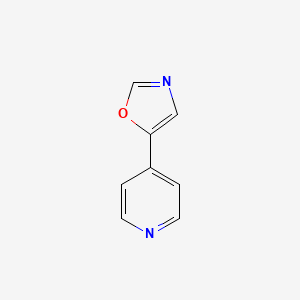
Dimethyl 4-iodophthalate
Übersicht
Beschreibung
Dimethyl 4-iodophthalate is a chemical compound with the molecular formula C10H9IO4 . It has a molecular weight of 320.08 . It is a colorless to brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9IO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.08 . It is a colorless to brown liquid . The compound is stored at a temperature of +4C .Wissenschaftliche Forschungsanwendungen
Environmental Detection and Analysis
- Detection in Water Samples : Dimethyl phthalate (DMP), a closely related compound to dimethyl 4-iodophthalate, is extensively used as a plasticizer. A study developed a biotin–streptavidin-amplified system based on real-time immune-PCR for detecting DMP in beverage and drinking water samples. This method showed high sensitivity and reliability, with a detection limit of 1.98 pg L−1 (Sun & Zhuang, 2015).
Biodegradation Research
- Degradation by Microorganisms : Dimethyl phthalate esters, including DMP, have been studied for their biodegradability. A Fusarium species isolated from mangrove sediment demonstrated the capability to degrade three dimethyl phthalate isomer esters (DMPEs), highlighting the potential environmental remediation of these compounds (Luo et al., 2009).
Toxicity and Interaction Studies
- Interaction with Proteins : A study on dimethyl phthalate (DMP) explored its interaction with trypsin in vitro. This research provides insights into the potential toxicological effects of DMP, which may be relevant for understanding the effects of similar compounds like this compound (Wang, Zhang, & Wang, 2015).
Chemical Synthesis and Applications
- Synthesis of Flubendiamide : 3-Iodophthalic anhydride, a compound related to this compound, is a key intermediate in the synthesis of Flubendiamide, an agricultural pesticide. This demonstrates the role of iodophthalate derivatives in the synthesis of complex organic compounds (Chunhui, 2011).
Environmental Remediation
- Degradation in Soil and Water : Research has shown the effectiveness of persulfate at ambient temperatures for degrading dimethyl phthalate in both aqueous solutions and soil slurries. This suggests a feasible approach for remediating environments contaminated with phthalate esters (Wang, Deng, & Yang, 2014).
Safety and Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves .
Wirkmechanismus
Target of Action
It is known that phthalates, a group of chemicals to which dimethyl 4-iodophthalate belongs, can disrupt the endocrine system, affecting reproductive health and physical development .
Mode of Action
It is thought to involve degradation to its active metabolite, monomethyl fumarate (mmf) .
Biochemical Pathways
It is known that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microbes is a more efficient and sustainable method than physical and chemical technologies .
Pharmacokinetics
It is known that phthalates can be slowly and insignificantly removed or degraded by non-biological processes such as hydrolysis and photodecomposition .
Result of Action
It is known that phthalates can disrupt the endocrine system, affecting reproductive health and physical development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of microorganisms can enhance the degradation of phthalates . Additionally, the physical and chemical attributes of phthalates can have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Biochemische Analyse
Biochemical Properties
Dimethyl 4-iodophthalate plays a significant role in biochemical reactions due to its reactivity and ability to interact with various biomolecules. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction leads to the formation of 4-iodophthalic acid and methanol. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the structure and function of these biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. Additionally, it can affect cellular metabolism by inhibiting or activating specific metabolic pathways, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit esterases by forming a stable complex with the enzyme, preventing it from catalyzing the hydrolysis of other ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxic effects, such as liver and kidney damage. Studies have shown that there is a threshold dose above which the toxic effects become significant. Additionally, high doses of this compound can lead to oxidative stress and inflammation in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized by enzymes such as esterases and cytochrome P450 enzymes, leading to the formation of metabolites such as 4-iodophthalic acid and methanol. These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
dimethyl 4-iodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGGEVUYARXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208091 | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59340-47-5 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-iodo-, 1,2-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59340-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059340475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl 4-iodophthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD4CGS6A74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






